molecular formula C8H4ClIN2O2 B1442732 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1335112-99-6

7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1442732
CAS No.: 1335112-99-6
M. Wt: 322.49 g/mol
InChI Key: OHVUNVWTDIQYQL-UHFFFAOYSA-N
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Description

7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H4ClIN2O2. It is characterized by the presence of both chlorine and iodine atoms attached to an imidazo[1,2-a]pyridine core, which is further functionalized with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of halogenation reactions to introduce chlorine and iodine atoms at specific positions on the imidazo[1,2-a]pyridine ring. For example, starting from imidazo[1,2-a]pyridine, selective chlorination and iodination can be achieved using reagents such as N-chlorosuccinimide and iodine monochloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow systems and microreactor technologies to enhance reaction efficiency and yield. These methods allow for precise control over reaction parameters, leading to consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both chlorine and iodine atoms, which can participate in diverse chemical reactions and interactions. This dual halogenation provides distinct reactivity and potential for functionalization compared to its analogs .

Properties

IUPAC Name

7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2O2/c9-4-1-2-12-3-5(8(13)14)11-7(12)6(4)10/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVUNVWTDIQYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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